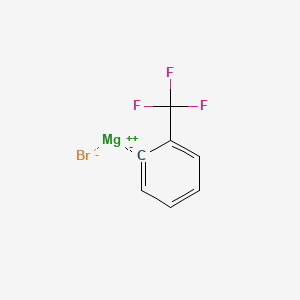

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

Descripción

(2-(Trifluoromethyl)phenyl)magnesium bromide is a Grignard reagent with a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. It is typically prepared by reacting 2-bromo(trifluoromethyl)benzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions . The reagent is commercially available as a 0.50 M solution in THF, optimized for nucleophilic additions, coupling reactions, and arylations in organic synthesis. The electron-withdrawing -CF₃ group significantly influences its reactivity and stability compared to other aryl Grignard reagents.

Propiedades

IUPAC Name |

magnesium;trifluoromethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYSOCADRZXHTI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C(F)(F)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265865 | |

| Record name | 2-(Trifluoromethyl)phenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-47-1 | |

| Record name | 2-(Trifluoromethyl)phenylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-(Trifluoromethyl)phenyl)magnesium bromide is typically prepared by the reaction of 2-bromobenzotrifluoride with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

C7H4BrF3+Mg→C7H4BrF3MgBr

Industrial Production Methods

In industrial settings, the production of (2-(Trifluoromethyl)phenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(2-(Trifluoromethyl)phenyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Alkyl Halides: Used in nucleophilic substitution reactions.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Alkylated Products: Result from nucleophilic substitution reactions.

Coupled Products: Obtained from cross-coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Formation of Carbon-Carbon Bonds

One of the primary applications of (2-(Trifluoromethyl)phenyl)magnesium bromide is in the formation of carbon-carbon bonds through nucleophilic addition to electrophiles such as carbonyl compounds (aldehydes and ketones). For example, when reacted with formaldehyde, it yields a primary alcohol with a trifluoromethyl-substituted phenyl ring. Similarly, reactions with ketones or esters produce secondary or tertiary alcohols respectively.

1.2 Cross-Coupling Reactions

This Grignard reagent is also employed in cross-coupling reactions, notably the Kumada coupling reaction, which allows for the formation of biaryl linkages. In this process, (2-(Trifluoromethyl)phenyl)magnesium bromide reacts with aryl halides in the presence of palladium or nickel catalysts . This application is crucial for synthesizing complex organic molecules and pharmaceuticals.

Applications in Pharmaceuticals

The compound is extensively utilized in the pharmaceutical industry for synthesizing drug intermediates and active pharmaceutical ingredients (APIs). The ability to introduce the trifluoromethyl group into various molecular frameworks enhances the biological activity and pharmacokinetic properties of drugs. For instance, it can be used to modify existing pharmaceutical compounds to improve their efficacy or reduce side effects .

Research Applications

3.1 Modification of Biomolecules

In biological research, (2-(Trifluoromethyl)phenyl)magnesium bromide is employed to modify biomolecules, allowing researchers to study interactions and functions at a molecular level. The trifluoromethyl group can significantly alter the properties of biomolecules, making them valuable tools for understanding biological processes.

3.2 Synthesis of Specialty Chemicals

The compound is also used in producing specialty chemicals that find applications across various industries, including agrochemicals and materials science. Its reactivity allows for the synthesis of compounds that serve as raw materials for plastics, resins, and electronic materials .

Industrial Production Methods

In industrial settings, the production of (2-(Trifluoromethyl)phenyl)magnesium bromide follows similar principles as its laboratory synthesis but on a larger scale. Large reactors equipped with efficient stirring mechanisms are used to ensure thorough mixing of reactants under controlled conditions to optimize yield and purity .

Summary

(2-(Trifluoromethyl)phenyl)magnesium bromide is an essential tool in organic synthesis with diverse applications ranging from pharmaceuticals to specialty chemicals. Its ability to form carbon-carbon bonds through various reaction pathways makes it invaluable in both academic research and industrial applications.

| Application Area | Key Uses |

|---|---|

| Chemical Synthesis | Formation of alcohols via nucleophilic addition |

| Pharmaceutical Industry | Synthesis of drug intermediates and APIs |

| Biological Research | Modification of biomolecules |

| Specialty Chemicals | Production for agrochemicals and materials science |

Mecanismo De Acción

The mechanism of action of (2-(Trifluoromethyl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the negative charge developed during the reaction. This stabilization facilitates the formation of new carbon-carbon bonds, making it a powerful reagent in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Grignard Reagents

Substituent Effects on Reactivity

The -CF₃ group at the ortho position imparts steric bulk and strong electron-withdrawing effects, reducing the nucleophilicity of the reagent compared to electron-donating substituents. Key comparisons include:

Key Findings :

Key Findings :

- Trifluoromethylated reagents exhibit moderate stability due to the -CF₃ group’s inductive effect, which slightly stabilizes the Mg-C bond .

- Halogenated derivatives (e.g., 4-Chloro-3-fluorophenyl) are less stable owing to increased electrophilicity .

Pharmaceuticals:

- The -CF₃ group in (2-(Trifluoromethyl)phenyl)magnesium bromide is critical in synthesizing antifungal agents (e.g., triazole derivatives) and kinase inhibitors .

- In contrast, 4-methoxyphenylmagnesium bromide is used in anti-inflammatory drug intermediates .

Materials Science:

- Fluorinated Grignard reagents (e.g., 3-Fluoro-4-methylphenyl) are employed in liquid crystal and polymer synthesis .

Catalysis:

Research Findings and Challenges

- Reactivity Limitations : The ortho-CF₃ group hinders access to the Mg center, requiring longer reaction times or elevated temperatures compared to para-substituted analogs .

- Contradictory Evidence : While electron-withdrawing groups generally reduce nucleophilicity, some studies report enhanced reactivity in specific electrophilic aromatic substitutions due to polarization effects .

Actividad Biológica

(2-(Trifluoromethyl)phenyl)magnesium bromide, a Grignard reagent, is notable for its unique reactivity due to the presence of the trifluoromethyl group. This compound is primarily utilized in organic synthesis for forming carbon-carbon bonds and has implications in medicinal chemistry and materials science. Understanding its biological activity is crucial for its application in drug discovery and development.

The compound has the molecular formula and is typically synthesized via magnesium halogen exchange methods. The trifluoromethyl group enhances the nucleophilicity of the phenyl ring, making it an effective reagent for various electrophilic reactions, including those involving carbonyl compounds and aryl halides .

Biological Activity Overview

The biological activity of (2-(trifluoromethyl)phenyl)magnesium bromide can be categorized into several key areas:

- Antimicrobial Activity : Compounds with trifluoromethyl substitutions have shown significant antimicrobial properties. In studies, derivatives of this compound displayed minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potential as antimicrobial agents .

- Anticancer Properties : Research indicates that compounds containing trifluoromethyl groups exhibit promising anticancer activity. For instance, related compounds have shown IC50 values superior to established chemotherapeutics like Doxorubicin against multiple cancer cell lines, highlighting their potential in cancer treatment .

- Reactivity with Biological Targets : The nucleophilic nature of (2-(trifluoromethyl)phenyl)magnesium bromide allows it to interact with biological targets effectively. Its ability to form stable adducts with electrophiles is leveraged in synthesizing biologically active molecules .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds, including derivatives of (2-(trifluoromethyl)phenyl)magnesium bromide. The results showed that certain derivatives had MIC values as low as 4.88 µg/mL against E. coli and C. albicans, demonstrating significant antibacterial properties .

Case Study 2: Anticancer Activity Assessment

In a comparative analysis against human cancer cell lines (A549, HCT116, etc.), compounds derived from (2-(trifluoromethyl)phenyl)magnesium bromide exhibited IC50 values ranging from 17.8 to 52.1 µM. Notably, these values were lower than those observed for Doxorubicin, suggesting enhanced efficacy in specific contexts .

Reaction Mechanisms

The biological activity can be attributed to the unique reaction mechanisms facilitated by the trifluoromethyl group:

- Nucleophilic Attack : The carbon-magnesium bond allows for nucleophilic attacks on electrophilic centers in biological molecules, leading to the formation of new chemical entities.

- Formation of Stable Adducts : This compound can form stable adducts with various electrophiles, which may enhance its biological activity through targeted interactions with biomolecules.

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. How to safely handle and store (2-(Trifluoromethyl)phenyl)magnesium bromide in THF?

- Methodological Answer :

- Handling : Use inert atmosphere techniques (e.g., nitrogen or argon) to prevent moisture exposure, as Grignard reagents react violently with water. Perform transfers in a glovebox or using Schlenk lines. Avoid contact with air to prevent oxidation and degradation .

- Storage : Keep at 2–8°C in sealed, flame-resistant containers. THF is prone to peroxide formation, especially when concentrated; monitor peroxide levels using test strips and add stabilizers like BHT (butylated hydroxytoluene) if necessary. Never distill THF to dryness due to explosion risks .

Q. What are the best practices for quenching excess reagent post-reaction?

- Methodological Answer :

- Slowly add a cold, aqueous acidic solution (e.g., 1.5 N HCl) to the reaction mixture at 0°C to neutralize the Grignard reagent. Extract the product with ethyl acetate (2×300 mL), wash with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure . For sensitive substrates, use saturated NH₄Cl instead of strong acids to minimize side reactions .

Q. How to determine the concentration and purity of the Grignard reagent solution?

- Methodological Answer :

- Titration : Use a standardized iodine solution to titrate the active magnesium content. Alternatively, quench an aliquot with deuterated water and analyze via ¹⁹F NMR to quantify the trifluoromethyl group .

- Purity Check : Monitor for precipitates (indicative of decomposition) and confirm solvent integrity via GC-MS or FTIR to detect THF degradation products like peroxides .

Advanced Questions

Q. How does THF concentration impact the reactivity of (2-(Trifluoromethyl)phenyl)magnesium bromide in cross-coupling reactions?

- Methodological Answer :

- Higher THF concentrations (e.g., 0.5 M vs. 0.25 M) enhance reagent stability but may reduce reaction rates due to solvent viscosity effects. Kinetic studies show pseudo-first-order rate constants () decrease by ~30% when THF concentration increases from 0.3 M to 0.7 M in aryl coupling reactions. Optimize by balancing solvent polarity and reaction temperature (e.g., 60–90°C for faster kinetics) .

Q. What strategies mitigate competing side reactions in complex syntheses using this reagent?

- Methodological Answer :

- Additives : Use CuCN (5–10 mol%) to suppress nucleophilic addition pathways in Ullmann-type couplings. For sterically hindered substrates, employ hexamethylphosphoramide (HMPA) to enhance solubility and reaction selectivity .

- Temperature Control : Perform reactions at −70°C to favor single-addition products (e.g., in ketone synthesis) and avoid over-addition or elimination .

Q. How to resolve contradictions in reaction yields when varying stoichiometric ratios?

- Methodological Answer :

- Case Study : In the synthesis of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)but-2-yn-1-one, a 1.1:1 molar ratio of Grignard reagent to substrate yielded 55% product. Increasing the ratio to 1.5:1 led to no improvement due to competing protonolysis. Use in situ monitoring (e.g., TLC or GC-MS) to identify optimal stoichiometry and minimize excess reagent waste .

Critical Considerations

- Peroxide Formation : THF stored >6 months may accumulate peroxides; test with KI/starch paper and purify via alumina column if necessary .

- Stereochemical Outcomes : In asymmetric syntheses, THF’s Lewis basicity can influence magnesium coordination, altering product stereochemistry. Use chiral ligands (e.g., sparteine) to control enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.